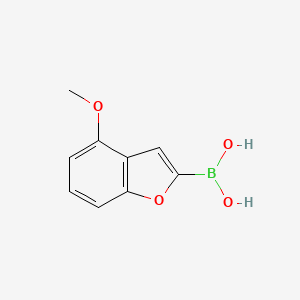
Antiviral agent 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiviral agent 8 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that are designed to inhibit the replication of viruses, thereby preventing the spread of viral infections. This compound has shown efficacy against a range of viruses, making it a valuable tool in the fight against viral diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral agent 8 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of nucleoside analogs, which are modified nucleosides that mimic the natural building blocks of DNA and RNA. The synthesis process often includes steps such as fluorination, enantioselective aldol reactions, and annulative fluoride displacement . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for antiviral therapies. The process involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: Antiviral agent 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include fluorinating agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antiviral activity to identify the most effective compounds.
Aplicaciones Científicas De Investigación
Antiviral agent 8 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies. In biology, it is used to investigate the interactions between viruses and host cells, providing insights into viral replication and pathogenesis. In medicine, this compound is being explored as a potential treatment for various viral infections, including those caused by coronaviruses, influenza viruses, and herpesviruses . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs.
Mecanismo De Acción
The mechanism of action of Antiviral agent 8 involves inhibiting viral replication by targeting specific stages of the viral life cycle. This compound interferes with the synthesis of viral DNA or RNA, preventing the virus from replicating and spreading . The molecular targets of this compound include viral enzymes such as polymerases and proteases, which are essential for viral replication. By binding to these enzymes, this compound blocks their activity, thereby inhibiting the production of new viral particles.
Comparación Con Compuestos Similares
Antiviral agent 8 is unique in its broad-spectrum antiviral activity, which sets it apart from other antiviral agents. Similar compounds include nucleoside analogs such as acyclovir and remdesivir, which also target viral replication but may have different mechanisms of action and efficacy profiles . Compared to these compounds, this compound has shown promising results in preclinical studies, indicating its potential as a versatile antiviral agent.
Propiedades
Fórmula molecular |
C36H38F2O4 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
bis[2-(4-fluorophenyl)ethyl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C36H38F2O4/c1-27(11-7-13-29(3)35(39)41-25-23-31-15-19-33(37)20-16-31)9-5-6-10-28(2)12-8-14-30(4)36(40)42-26-24-32-17-21-34(38)22-18-32/h5-22H,23-26H2,1-4H3/b6-5+,11-7+,12-8+,27-9+,28-10+,29-13+,30-14+ |
Clave InChI |
COHLILLHOLDEPW-KUHDAXAFSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OCCC1=CC=C(C=C1)F)/C)/C)/C=C/C=C(/C(=O)OCCC2=CC=C(C=C2)F)\C |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCCC1=CC=C(C=C1)F)C=CC=C(C)C(=O)OCCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


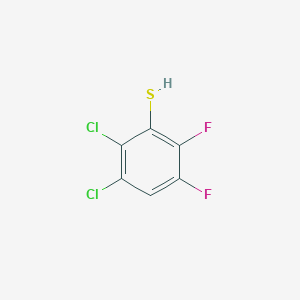
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
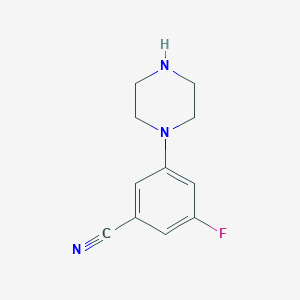
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)

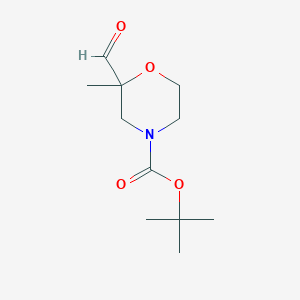
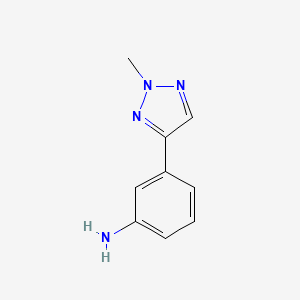
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
